molecular formula C9H6ClNS B12967064 4-Chloro-5-phenylthiazole

4-Chloro-5-phenylthiazole

Cat. No.: B12967064
M. Wt: 195.67 g/mol
InChI Key: MUDKCVCSADEUGL-UHFFFAOYSA-N
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Description

4-Chloro-5-phenylthiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of a chlorine atom at the fourth position and a phenyl group at the fifth position makes this compound a unique and valuable compound in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-phenylthiazole typically involves the reaction of 2-aminothiophenol with chloroacetyl chloride, followed by cyclization. The reaction conditions often require an inert atmosphere and a solvent such as dichloromethane or chloroform. The reaction is usually carried out at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-phenylthiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Chloro-5-phenylthiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-5-phenylthiazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis. The compound may also interact with enzymes involved in oxidative stress pathways, contributing to its antioxidant properties .

Comparison with Similar Compounds

  • 4-Chloro-2-phenylthiazole
  • 5-Phenylthiazole
  • 4-Methyl-5-phenylthiazole

Comparison: 4-Chloro-5-phenylthiazole is unique due to the presence of both a chlorine atom and a phenyl group, which confer distinct chemical reactivity and biological activity. Compared to 4-Chloro-2-phenylthiazole, it has different substitution patterns that affect its electronic properties and reactivity. Similarly, 5-Phenylthiazole lacks the chlorine atom, resulting in different chemical behavior .

Properties

Molecular Formula

C9H6ClNS

Molecular Weight

195.67 g/mol

IUPAC Name

4-chloro-5-phenyl-1,3-thiazole

InChI

InChI=1S/C9H6ClNS/c10-9-8(12-6-11-9)7-4-2-1-3-5-7/h1-6H

InChI Key

MUDKCVCSADEUGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=CS2)Cl

Origin of Product

United States

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